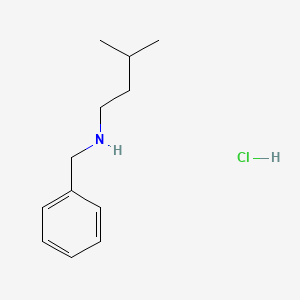![molecular formula C10H9N3O3 B6265997 [4-(4-nitrophenyl)-1H-imidazol-2-yl]methanol CAS No. 1340189-83-4](/img/no-structure.png)
[4-(4-nitrophenyl)-1H-imidazol-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(4-nitrophenyl)-1H-imidazol-2-yl]methanol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied. The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for [4-(4-nitrophenyl)-1H-imidazol-2-yl]methanol involves the reduction of 4-nitrobenzaldehyde to 4-aminobenzaldehyde, followed by the condensation of 4-aminobenzaldehyde with imidazole to form [4-(4-nitrophenyl)-1H-imidazol-2-yl]methanol.", "Starting Materials": [ "4-nitrobenzaldehyde", "sodium borohydride", "imidazole", "acetic acid", "ethanol", "water" ], "Reaction": [ "Dissolve 4-nitrobenzaldehyde in ethanol and add a solution of sodium borohydride in water dropwise with stirring.", "Add acetic acid to the reaction mixture to quench the excess sodium borohydride.", "Filter the resulting mixture and wash the solid with water to obtain 4-aminobenzaldehyde.", "Dissolve 4-aminobenzaldehyde and imidazole in ethanol and reflux the mixture for several hours.", "Cool the reaction mixture and filter the solid product.", "Wash the solid with water and recrystallize from ethanol to obtain [4-(4-nitrophenyl)-1H-imidazol-2-yl]methanol." ] } | |
Numéro CAS |
1340189-83-4 |
Nom du produit |
[4-(4-nitrophenyl)-1H-imidazol-2-yl]methanol |
Formule moléculaire |
C10H9N3O3 |
Poids moléculaire |
219.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



